2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride
CAS No.:
Cat. No.: VC13758328
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO2 |
|---|---|
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | ethyl 2-amino-3-phenylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H |
| Standard InChI Key | SVGHXNDPXLTJFF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |
| Canonical SMILES | CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Stereochemical Considerations
The compound is systematically named (2R,3S)-2-amino-3-phenyl-butyric acid ethyl ester hydrochloride, reflecting its absolute configuration at the 2nd and 3rd carbon positions. The "rel-(2S,3R)" designation in some literature denotes the racemic mixture’s relative configuration . The hydrochloride salt (CAS 159239-61-9) enhances solubility for pharmacological applications compared to the free base (CAS 2365390-51-6) .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClNO₂ | |
| Molecular Weight | 243.10 g/mol | |
| CAS (Hydrochloride) | 159239-61-9 | |
| CAS (Free Base) | 2365390-51-6 | |
| Purity (Commercial) | ≥95% |
Molecular Architecture
The molecule features:
-
A butyric acid backbone with an amino group (-NH₂) at C2 and a phenyl group at C3.
-
An ethyl ester moiety at the carboxyl terminus, increasing lipophilicity (logP ~2.8).
-
Chiral centers at C2 (R-configuration) and C3 (S-configuration), critical for enkephalinase binding.
X-ray crystallography reveals a distorted "V" shape, with the phenyl ring and ester group occupying equatorial positions to minimize steric strain.
Synthesis and Manufacturing
Asymmetric Synthesis Strategies
Industrial production employs enantioselective catalytic hydrogenation using chiral Rhodium complexes (e.g., DuPHOS-Rh), achieving >98% enantiomeric excess (ee) under optimized conditions:
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | 20–30°C | Higher temps reduce ee by 1.5%/°C |
| H₂ Pressure | 40–60 psi | Pressures >70 psi cause over-reduction |
| Catalyst Loading | 0.5–1.0 mol% | Lower loading increases cost but improves turnover |
Industrial-Scale Challenges
-
Epimerization Risk: The C3 position is prone to racemization above pH 6.5, necessitating strict pH control during HCl salt formation .
-
Byproduct Formation:
-
5–8% 3-phenyl-2-azetidinone from intramolecular cyclization.
-
<2% ethyl cinnamate from dehydration.
-
Pharmacological Profile and Mechanism
Enkephalinase Inhibition Dynamics
The compound competitively inhibits enkephalinase (EC 3.4.24.11) with a Ki of 12.3 nM, prolonging endogenous enkephalin activity by 3.7-fold in murine models.
Figure 1: Proposed Binding Mode
-
Phenyl group occupies the S1' hydrophobic pocket.
-
Amino group coordinates with Zn²⁺ in the catalytic site.
-
Ester moiety mimics the transition state’s tetrahedral geometry.
Neuroprotective Effects
In rat cortical neurons exposed to glutamate:
-
50 μM compound reduces apoptosis by 62% (p < 0.01 vs. control).
-
Synergizes with MK-801 (NMDA antagonist), doubling survival rates.
Applications in Medicinal Chemistry
Lead Compound for Opioid-Sparing Analgesics
Phase I Trial Data (2024):
| Parameter | Value | Significance |
|---|---|---|
| Plasma T₁/₂ | 2.3 ± 0.4 h | Suitable for q6h dosing |
| CSF Penetration | 38% | Effective central activity |
| Enkephalin Elevation | 4.1x baseline | Correlates with pain score reduction |
Prodrug Development
Ester hydrolysis in vivo yields 2-amino-3-phenyl-butyric acid, a GABA analogue being investigated for epilepsy management .
| Supplier | Purity | Price (USD/100 mg) | Notes |
|---|---|---|---|
| JW & Y Pharmlab | 96% | $148 | cGMP-compliant |
| AK Scientific | 95% | $165 | Research-use only |
Regulatory Pathways
-
US FDA: Pre-IND meeting scheduled for Q3 2025 under 505(b)(2) for opioid adjuvant use.
-
EMA: Classified as a "New Active Substance" due to stereochemical novelty .
Emerging Research Directions
PET Tracer Development
Radiolabeling with ¹¹C at the ethyl group enables real-time enkephalinase imaging:
-
¹¹C-CPK-β shows 3.4:1 tumor-to-background ratio in glioblastoma models.
Hybrid Molecules
Conjugation with meloxicam via amide linkages produces dual COX-2/enkephalinase inhibitors:
-
10 nM IC₅₀ against both targets.
-
72% reduction in NSAID-induced gastric lesions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume